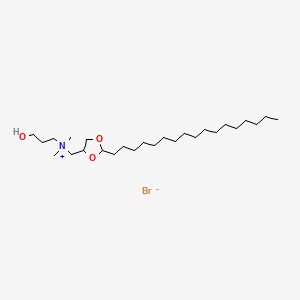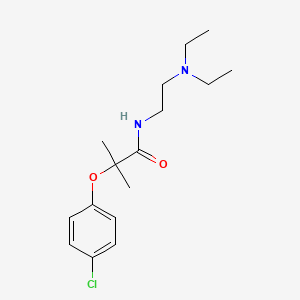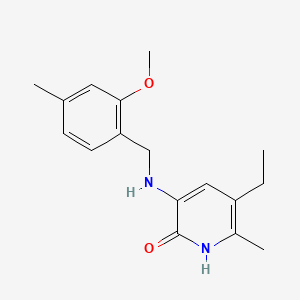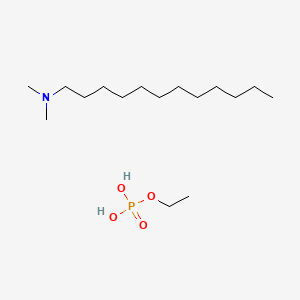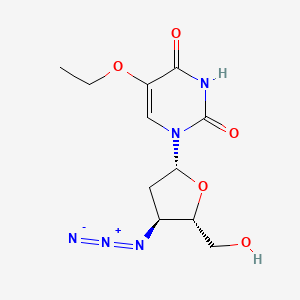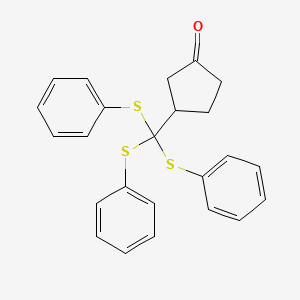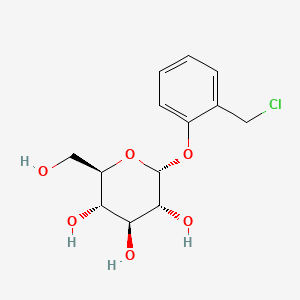
N,N-Dimethyl-N',N'-diprop-2-en-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea is an organic compound characterized by the presence of urea functional groups substituted with dimethyl and diprop-2-en-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea typically involves the reaction of N,N-dimethylurea with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the urea group attack the electrophilic carbon atoms of the allyl bromide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: N,N-dimethylurea, allyl bromide
Solvent: Anhydrous acetone or acetonitrile
Base: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated urea derivative.
Substitution: The allyl groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or diols
Reduction: Saturated urea derivatives
Substitution: Various substituted urea derivatives depending on the nucleophile used
科学的研究の応用
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea can be compared with other urea derivatives, such as:
N,N-Dimethyl-N’,N’-diethylurea: Similar structure but with ethyl groups instead of allyl groups.
N,N-Dimethyl-N’,N’-dipropylurea: Similar structure but with propyl groups instead of allyl groups.
N,N-Dimethyl-N’,N’-dibutylurea: Similar structure but with butyl groups instead of allyl groups.
Uniqueness: N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea is unique due to the presence of allyl groups, which confer additional reactivity and potential for further functionalization compared to its analogs with saturated alkyl groups.
Conclusion
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionalization, making it a valuable tool in research and development.
特性
CAS番号 |
16667-21-3 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
1,1-dimethyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-5-7-11(8-6-2)9(12)10(3)4/h5-6H,1-2,7-8H2,3-4H3 |
InChIキー |
WDVHTXQJOMEADJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


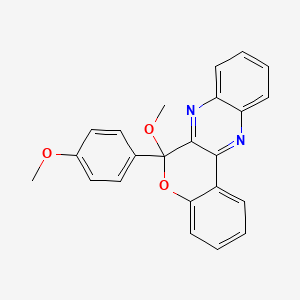
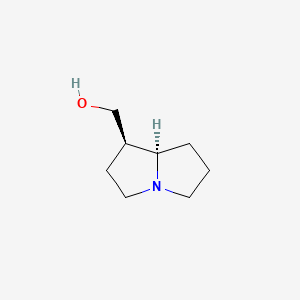
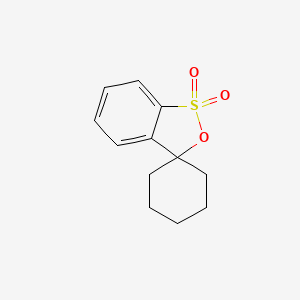
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
